2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol: Structural Insights, Synthesis, and Medicinal Applications
2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol: Structural Insights, Synthesis, and Medicinal Applications
Executive Summary
The benzimidazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous therapeutics ranging from antihypertensives to advanced chemotherapeutics. Within this chemical space, 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol (CAS: 933747-87-6) represents a highly specialized derivative. By integrating a basic aminomethyl moiety at the C2 position and a phenolic hydroxyl group at the C4 position, this molecule presents a unique stereoelectronic profile.
This technical whitepaper provides an in-depth analysis of 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol, detailing its physicochemical properties, advanced synthetic methodologies, and its critical role as a building block in the development of receptor antagonists, kinase inhibitors, and supramolecular metallodrugs.
Physicochemical Profiling and Structural Causality
The pharmacological versatility of 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol is directly dictated by its tripartite structure:
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The Benzimidazole Core: An isostere of purine, allowing it to easily intercalate into DNA or bind to the ATP-binding pockets of various enzymes, such as receptor tyrosine kinases (RTKs)[1].
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The C4-Hydroxyl Group: The addition of the -OH group at the 4-position acts as a strong electron-donating group via resonance, altering the pKa of the imidazole nitrogens. More importantly, it serves as a critical hydrogen-bond donor/acceptor. In structure-activity relationship (SAR) studies, 4-hydroxybenzimidazoles have been utilized as essential tethers to maximize binding affinity in Neuropeptide Y (NPY) Y1 receptor antagonists[2].
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The C2-Aminomethyl Group: This primary amine is protonated at physiological pH, enabling the formation of robust salt bridges with acidic amino acid residues (e.g., Aspartate or Glutamate) within target protein active sites. Furthermore, the proximity of the aminomethyl nitrogen to the imidazole nitrogen creates an ideal bidentate chelating pocket for transition metals (e.g., Pt(II), Cu(II)), which is heavily exploited in the design of supramolecular anticancer complexes[3][4].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 933747-87-6[5] | Unique identifier for the specific 4-hydroxy, 2-aminomethyl isomer. |
| Molecular Formula | C8H9N3O[5] | Defines the exact atomic composition. |
| Molecular Weight | 163.18 g/mol [5] | Low molecular weight ensures high ligand efficiency (LE) during drug design. |
| Hydrogen Bond Donors | 4 | High capacity for target engagement via the primary amine, imidazole NH, and phenolic OH. |
| Hydrogen Bond Acceptors | 2 | Facilitates interaction with kinase hinge regions. |
| Standard Purity | ≥97% (HPLC/NMR)[5] | Required threshold for reproducible biological assays and downstream synthesis. |
Synthetic Methodologies: From Traditional to Microwave-Assisted Pathways
The traditional synthesis of 2-aminomethylbenzimidazoles (e.g., the Phillips condensation) relies on heating o-phenylenediamine derivatives with glycine or chloroacetic acid in the presence of strong mineral acids (like HCl) under prolonged reflux (up to 72 hours). This classical approach often suffers from low yields (approx. 56%), product oxidation, and complex purification requirements[6].
To optimize the synthesis of 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol, modern protocols employ microwave-assisted organic synthesis (MAOS) . Microwave irradiation provides uniform dielectric heating, drastically reducing reaction times from days to minutes while suppressing unwanted side reactions[6].
Caption: Microwave-assisted synthesis workflow for 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol.
Protocol 1: Microwave-Assisted Synthesis of the Benzimidazole Core
Note: This protocol is adapted from optimized microwave synthesis parameters for aminomethylbenzimidazoles[6].
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Reagent Preparation: In a microwave-safe reaction vessel, combine 2,3-diaminophenol and glycine in a molar ratio of 1:1.5 to 1:2.5.
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Catalyst Addition: Add 5–6 mol/L HCl. The molar ratio of the diaminophenol to HCl should be maintained at approximately 1:10.
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Primary Irradiation: Stir the mixture uniformly. Place the vessel in a microwave reactor (2450 MHz). Apply an initial output power of 119W for 6 intermittent cycles (1 minute per cycle) to ensure complete dissolution.
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Condensation Phase: Increase the microwave output power to 119–280W. Irradiate the solution intermittently for 10 cycles. Each cycle should consist of 4–6 minutes of irradiation followed by a 10-minute cooling interval to prevent thermal degradation of the oxygen-sensitive phenolic group.
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Isolation: Cool the reaction mixture to room temperature to precipitate the solid. Filter the crude product and wash thoroughly with anhydrous ethanol.
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Purification: Dissolve the crude hydrochloride salt in distilled water. Adjust the pH to 8–9 using aqueous ammonia to yield the free base. Cool the solution to 3–5 °C to maximize crystallization. Recrystallize from an ethanol/water mixture to obtain pure 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol[6][7].
Pharmacological Significance and Target Engagement
The structural topology of 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol makes it a highly effective ligand for multiple biological targets.
Tyrosine Kinase Inhibition
Because the benzimidazole core is a purine isostere, derivatives of this compound act as competitive inhibitors for the ATP-binding site of Receptor Tyrosine Kinases (RTKs), which are frequently overexpressed in aggressive cancers (e.g., breast and lung cancer)[1]. The 4-hydroxyl group can form critical hydrogen bonds with the kinase hinge region, while the aminomethyl group extends into the solvent-exposed region or interacts with adjacent polar residues.
Supramolecular Metallodrugs
The 2-aminomethylbenzimidazole motif is an exceptional bidentate N,N-chelating ligand. When reacted with transition metals like Platinum(II) or Copper(II), it forms highly stable supramolecular complexes[3]. For instance, Pt(II) complexes utilizing this scaffold demonstrate significant DNA intercalation and groove binding capabilities, often exhibiting higher cytotoxicity against tumor cell lines (like MCF-7) and better normal cell viability compared to traditional cisplatin[4].
Caption: Pharmacophore mapping and target engagement mechanisms of the compound.
Experimental Protocol: In Vitro Biological Evaluation
To validate the biological efficacy of synthesized 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol derivatives (e.g., as potential anticancer agents), a self-validating cytotoxicity assay must be employed. The Sulforhodamine B (SRB) assay is preferred over MTT for benzimidazole derivatives as it relies on cellular protein content rather than metabolic activity, preventing false positives caused by chemical reduction of the tetrazolium dye[8].
Protocol 2: SRB Cytotoxicity Assay
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Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
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Compound Treatment: Dissolve the benzimidazole derivative in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Treat the cells with varying concentrations of the compound (e.g., 0.01 to 1000 µg/mL)[8]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Gefitinib or Cisplatin)[1][4].
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Incubation: Incubate the treated plates for 48–72 hours.
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Fixation: Add 50 µL of cold 50% trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4 °C for 1 hour. Wash the plates 5 times with deionized water and air-dry.
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Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 10 minutes at room temperature.
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Washing and Solubilization: Wash the plates 5 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the protein-bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on a gyratory shaker for 10 minutes.
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Quantification: Measure the optical density (OD) at 540 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis to determine the compound's potency.
References
- Google Patents. "CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation." Google Patents.
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Chemical Review and Letters. "Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization." Chem Rev Lett. Available at:[Link]
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PMC. "Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes." NIH. Available at:[Link]
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Arabian Journal of Chemistry. "Design, synthesis, characterization of zirconium (IV), cadmium (II) and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole..." Arab J Chem. Available at: [Link]
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RSC Publishing. "Benzimidazole based Pt(II) complexes with better normal cell viability than cisplatin: synthesis, substitution behavior, cytotoxicity, DNA binding..." RSC. Available at: [Link]
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Journal of Medicinal Chemistry. "Synthesis and Evaluation of a Series of Novel 2-[(4-Chlorophenoxy)methyl]-benzimidazoles as Selective Neuropeptide Y Y1 Receptor Antagonists." ACS Publications. Available at: [Link]
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